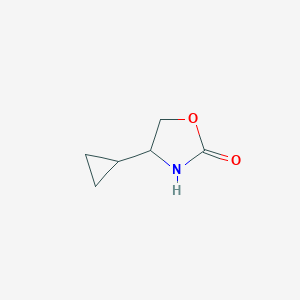

4-Cyclopropyl-1,3-oxazolidin-2-one

Description

4-Cyclopropyl-1,3-oxazolidin-2-one (CAS: 1378260-65-1) is a heterocyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . Structurally, it features a five-membered oxazolidinone ring fused with a cyclopropyl substituent at the 4-position. This compound is of interest in organic synthesis due to the strained cyclopropane ring, which imparts unique electronic and steric properties. Current availability data indicate that the compound is temporarily out of stock, with suppliers in China, the U.S., India, and Germany offering bulk orders upon restocking . Notably, critical parameters such as purity, safety data (e.g., GHS classifications), and physicochemical properties (e.g., boiling point) remain unreported in available literature .

Properties

IUPAC Name |

4-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-5(3-9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDGXKCSTUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,3-oxazolidin-2-one can be achieved through several methods:

Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.

Recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils: This method involves the action of sodium hydride at room temperature, leading to the formation of 2-oxazolidinones with a β-enaminocarbonyl group.

Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized heterocycles.

Scientific Research Applications

Scientific Research Applications

The compound has several key applications across different fields:

1. Antibacterial Properties:

- Mechanism of Action: 4-Cyclopropyl-1,3-oxazolidin-2-one inhibits bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Broad Spectrum Activity: The compound has shown efficacy against a range of pathogens, making it a candidate for treating infections caused by multidrug-resistant bacteria .

2. Cancer Research:

- Cytotoxic Effects: Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cancer Cell Line EC50 (μg/mL) HepG2 (liver cancer) 10.28 MCF7 (breast cancer) 8.107 A549 (lung cancer) 0.25

These results suggest potential as a lead compound for cancer therapeutics .

3. Medicinal Chemistry:

- Chiral Auxiliary: The compound serves as a chiral auxiliary in stereoselective transformations, facilitating the synthesis of enantiomerically enriched compounds .

- Therapeutic Scaffold: It is explored as a scaffold for developing new therapeutic agents, particularly antibiotics aimed at resistant bacterial strains .

Preparation Methods

The synthesis of this compound can be achieved through various methods:

1. Intramolecular Cyclization: Utilizing N-allylcarbamates with hypervalent iodine compounds.

2. Recyclization of Sulfonyluracils: Employing sodium hydride at room temperature to form 2-oxazolidinones.

3. Modified Curtius Rearrangement: Treatment of specific thiazolidinethiones with trimethylsilyl azide leads to the desired oxazolidinone derivatives .

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing biological activity:

Study on Structural Variants:

Researchers synthesized a series of substituted oxazol-2-one derivatives and evaluated their activities. The introduction of cyclopropyl groups was found to significantly increase potency against various bacterial strains .

Clinical Implications:

A clinical study reported that derivatives similar to this compound showed promise in treating infections caused by resistant bacteria, suggesting potential applications in clinical settings for patients with limited treatment options .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for other bacteria such as penicillin-susceptible Streptococcus pneumoniae .

Comparison with Similar Compounds

Catalytic Performance

- This compound: Limited catalytic data are available, but its cyclopropyl group may enhance π-orbital interactions in transition states .

- Acyl-1,3-oxazolidin-2-one : Demonstrates exceptional enantioselectivity (up to 96% ee) in lanthanide-catalyzed Diels-Alder reactions, attributed to electronic tuning by the acyl group .

- Fluorinated Oxazolidinones (e.g., 4-Benzyl-5-tridecafluorooctyl derivatives): Fluorine atoms increase electron-withdrawing effects and solubility in non-polar media, enabling applications in fluorous-phase synthesis .

Biological Activity

4-Cyclopropyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its unique biological activity, particularly in the context of antimicrobial properties. This article delves into the pharmacological characteristics, mechanism of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics known for their efficacy against gram-positive bacteria, including multidrug-resistant strains. The first compound in this class, linezolid, was introduced in clinical practice due to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the formation of the functional 70S initiation complex . The introduction of cyclopropyl moieties into oxazolidinones has been shown to enhance their antibacterial activity and pharmacokinetic profiles.

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Protein Synthesis : It binds to the P site on the ribosomal 50S subunit, effectively blocking the initiation of protein synthesis .

- Resistance Overcoming : Unlike many traditional antibiotics, oxazolidinones maintain activity against bacteria that have developed resistance to other protein synthesis inhibitors .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.0 |

| Vancomycin-resistant Enterococcus faecium (VRE) | 2.0 |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 2.0 |

These results indicate that this compound is comparable to linezolid in terms of efficacy against resistant strains .

Cytotoxic Effects

In addition to its antimicrobial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types:

| Cancer Cell Line | EC50 (μg/mL) |

|---|---|

| HepG2 (liver cancer) | 10.28 |

| MCF7 (breast cancer) | 8.107 |

| A549 (lung cancer) | 0.25 |

The cytotoxicity assays indicate that this compound may serve as a potential lead for further development in cancer therapeutics .

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of oxazolidinones. For instance:

- Study on Structural Variants : Researchers synthesized a series of substituted oxazol-2-one derivatives and evaluated their biological activities. The introduction of cyclopropyl groups was found to increase potency against various bacterial strains significantly .

- Clinical Implications : A clinical study reported that derivatives similar to this compound showed promise in treating infections caused by resistant bacteria, suggesting potential applications in clinical settings for patients with limited treatment options .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-cyclopropyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology :

- Cyclopropane ring introduction : Use cyclopropanation reagents like Simmons-Smith (CH₂I₂/Zn(Cu)) or transition-metal-catalyzed cross-coupling to functionalize the oxazolidinone core. For example, cyclopropyl groups can be introduced via nucleophilic substitution or [2+1] cycloaddition .

- Oxazolidinone formation : React β-amino alcohols with phosgene equivalents (e.g., triphosgene) under anhydrous conditions. Optimize temperature (0–25°C) and solvent (THF, DCM) to control exothermicity and minimize side products .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is this compound structurally characterized in academic settings?

- Techniques :

- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). For example, bond lengths (C–N: ~1.35 Å, C–O: ~1.23 Å) confirm oxazolidinone geometry .

- NMR spectroscopy : Assign signals using - and -NMR. Key peaks: cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and carbonyl carbon (δ 155–165 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: 156.1 for C₆H₉NO₂).

Q. What safety precautions are recommended for handling this compound in the lab?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

- First aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and seek medical attention. Note: Safety data for oxazolidin-2-one derivatives (CAS 497-25-6) suggest similar protocols apply .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Approach :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping cyclopropyl and heterocyclic signals. For example, HMBC correlations between cyclopropyl protons and the oxazolidinone carbonyl can confirm substituent position .

- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or impurities .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound derivatives?

- Methods :

- Chiral auxiliaries : Use (4S,5R)-configured oxazolidinones (e.g., 4-iso-propyl-5-perfluorooctyl derivatives) to induce stereoselectivity during cyclopropanation .

- Catalytic asymmetric synthesis : Employ chiral Pd or Rh catalysts (e.g., BINAP ligands) for enantioselective cyclopropanation (ee >90%) .

- Chiral chromatography : Use Chiralpak IA/IB columns (hexane/isopropanol) to separate enantiomers. Monitor ee via chiral HPLC .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Workflow :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial ribosomes for antimicrobial activity). Prioritize analogs with ΔG < –8 kcal/mol .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .

- QSAR models : Corrogate logP, polar surface area, and H-bond acceptors/donors with experimental MIC values to design optimized derivatives .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

- Solutions :

- Twinning : For twinned crystals (common in small molecules), use SHELXL’s TWIN/BASF commands. Refine with HKLF5 format to partition overlapping reflections .

- Disorder : Model cyclopropyl groups with split positions (PART command) and apply isotropic displacement parameters for mobile regions .

- Validation : Check R1/wR2 (<5% discrepancy) and Flack parameter (<0.1) to confirm structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.